RdRP-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

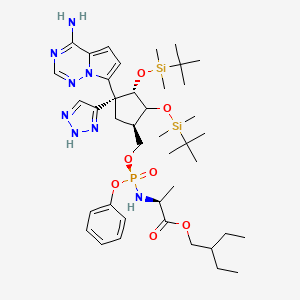

Molecular Formula |

C41H67N8O7PSi2 |

|---|---|

Molecular Weight |

871.2 g/mol |

IUPAC Name |

2-ethylbutyl (2S)-2-[[[(1R,3S,4S)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2H-triazol-4-yl)cyclopentyl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C41H67N8O7PSi2/c1-14-29(15-2)25-52-38(50)28(3)47-57(51,54-31-19-17-16-18-20-31)53-26-30-23-41(33-24-44-48-46-33,34-22-21-32-37(42)43-27-45-49(32)34)36(56-59(12,13)40(7,8)9)35(30)55-58(10,11)39(4,5)6/h16-22,24,27-30,35-36H,14-15,23,25-26H2,1-13H3,(H,47,51)(H2,42,43,45)(H,44,46,48)/t28-,30+,35?,36+,41+,57-/m0/s1 |

InChI Key |

POAFNJXTVHOXGZ-OIZPLCDVSA-N |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@H]1C[C@]([C@@H](C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5 |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1CC(C(C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of the RdRp Inhibitor GS-5734 (Remdesivir)

Disclaimer: Information regarding a specific molecule designated "RdRP-IN-6" is not publicly available. This guide will focus on the well-documented RNA-dependent RNA polymerase (RdRp) inhibitor, GS-5734 (Remdesivir) , as a representative example to fulfill the detailed technical requirements of the request.

This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of the broad-spectrum antiviral agent Remdesivir. The content is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Remdesivir (GS-5734) was discovered and developed by Gilead Sciences, Inc., in collaboration with the U.S. Centers for Disease Control and Prevention (CDC) and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID).[1][2] The research program aimed to identify therapeutic agents against RNA viruses with pandemic potential.[1][2] Initially screened from a library of over 1,000 nucleoside analogues for activity against the Ebola virus (EBOV), Remdesivir emerged as a promising candidate.[3] Subsequent studies revealed its potent, broad-spectrum antiviral activity against a range of RNA viruses, including Coronaviridae family members like Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Middle East Respiratory Syndrome coronavirus (MERS-CoV).[1][2][3] This broad-spectrum activity led to its investigation and eventual emergency use authorization for the treatment of COVID-19.[2][4]

Chemical Synthesis

The synthesis of Remdesivir has evolved through multiple generations to improve yield, scalability, and stereoselectivity.[3] It is a complex multi-step process starting from ribose derivatives.[5]

First-Generation Synthesis

The initial synthesis involved the preparation of a phosphoramidate prodrug moiety and its coupling with a modified nucleoside core.[3] A key step was the C-C bond forming glycosylation of a ribolactone with a bromo pyrrolotriazine nucleus, which was facilitated by a lithium-halogen exchange.[3] The resulting diastereomers were then separated by chiral HPLC to isolate the desired Sp isomer.[3]

Second-Generation Synthesis

To overcome the limitations of the first-generation synthesis, particularly the inconsistent yields and the need for chiral separation, a more scalable and stereoselective process was developed.[3] This improved route utilized a Turbo Grignard reagent (i-PrMgCl·LiCl) for the glycosylation reaction, which provided better control and milder reaction conditions.[3][6] Furthermore, the introduction of a chiral auxiliary allowed for a diastereoselective synthesis, bypassing the need for chiral HPLC separation.[6]

A generalized workflow for the synthesis is presented below.

Mechanism of Action

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[4][7] It acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[7]

Upon entering the host cell, Remdesivir undergoes a series of metabolic activation steps to form its pharmacologically active nucleoside triphosphate (NTP) analogue, GS-443902.[1][2][4] This active metabolite mimics the natural adenosine triphosphate (ATP) and competes for incorporation into the nascent viral RNA chain by the RdRp enzyme.[4][7]

The incorporation of the active form of Remdesivir into the growing RNA strand does not cause immediate chain termination. Instead, it leads to delayed chain termination, effectively halting viral RNA synthesis.[8] Structural studies have revealed that after incorporation, the 1'-cyano group of the metabolite creates a steric clash with the RdRp enzyme, preventing the addition of subsequent nucleotides.[9]

Quantitative Data

In Vitro Antiviral Activity

Remdesivir has demonstrated potent in vitro activity against a wide range of coronaviruses. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values vary depending on the viral strain and the cell line used.

| Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 0.77 | - | [10][11] |

| SARS-CoV-2 | Vero E6 | 23.15 | - | [10] |

| SARS-CoV-2 (2019-nCoV) | Vero E6 | - | 2.0 (1h treatment) | [12] |

| SARS-CoV-2 (2019-nCoV) | Vero E6 | - | 0.32 (72h treatment) | [12] |

| SARS-CoV-2 (Alpha) | Vero E6 | - | 6.9 (1h treatment) | [12] |

| SARS-CoV-2 (Alpha) | Vero E6 | - | 0.32 (72h treatment) | [12] |

| SARS-CoV-2 (Beta) | Vero E6 | - | 7.4 (1h treatment) | [12] |

| SARS-CoV-2 (Beta) | Vero E6 | - | 0.50 (72h treatment) | [12] |

| SARS-CoV-2 (Gamma) | Vero E6 | - | 9.2 (1h treatment) | [12] |

| SARS-CoV-2 (Gamma) | Vero E6 | - | 0.40 (72h treatment) | [12] |

| SARS-CoV-2 (Delta) | Vero E6 | - | 9.6 (1h treatment) | [12] |

| SARS-CoV-2 (Delta) | Vero E6 | - | 0.59 (72h treatment) | [12] |

| SARS-CoV-2 (Omicron) | Vero E6 | - | 9.8 (1h treatment) | [12] |

| SARS-CoV-2 (Omicron) | Vero E6 | - | 0.51 (72h treatment) | [12] |

| MERS-CoV | HeLa | 0.34 | - | [10] |

| MERS-CoV | Calu3 2B4 | - | 0.025 | [8] |

| SARS-CoV | Vero | - | 2.2 | [1] |

| HCoV-229E | MRC-5 | 0.067 | - | [13] |

| Murine Hepatitis Virus | - | 0.03 | - | [10] |

Pharmacokinetic Properties

The pharmacokinetic profile of Remdesivir is characterized by rapid metabolism and a longer half-life of its active metabolite.

| Parameter | Remdesivir | GS-441524 (Metabolite) | GS-704277 (Metabolite) | Reference |

| Tmax (hours) | 0.67 - 0.68 | 1.51 - 2.00 | 0.75 | [4] |

| Elimination Half-life (hours) | ~1 | ~27 | 1.3 | [4] |

| Plasma Protein Binding | 88 - 93.6% | 2% | 1% | [4] |

Experimental Protocols

In Vitro Antiviral Activity Assay (TCID50)

This protocol describes a representative method for determining the antiviral activity of a compound against SARS-CoV-2 using a Tissue Culture Infectious Dose 50 (TCID50) assay.[12]

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured until they form a monolayer.

-

Virus Infection: The cell monolayers are infected with 50 TCID50/well of the SARS-CoV-2 virus.[12]

-

Compound Treatment: The infected cells are treated with ten-fold serial dilutions of Remdesivir (e.g., from 0.0001 µM to 10 µM).[12] Treatment can be applied for different durations, such as 1 hour or 72 hours.[12]

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator.

-

Cytopathic Effect (CPE) Observation: After the incubation period, the cells are observed under a microscope for the presence of viral-induced CPE.

-

IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of the viral CPE, is calculated using non-linear regression analysis.[12]

Chemical Synthesis Protocol (Second Generation - Simplified)

This is a simplified representation of the second-generation synthesis of Remdesivir.[3][6]

-

Preparation of the Nucleoside Core: The synthesis begins with a commercially available tribenzyl-protected lactol, which is oxidized to its corresponding lactone.[3] A key step is the glycosylation reaction where an iodo pyrrolotriazine nucleus is coupled with the ribolactone using a Turbo Grignard reagent (i-PrMgCl·LiCl) to form the nucleoside intermediate.[3]

-

Cyanation: The 1'-position of the nucleoside is cyanated to introduce the critical 1'-CN functional group.[3]

-

Deprotection: The benzyl protecting groups are removed to yield the unprotected nucleoside core (GS-441524).[3]

-

Phosphoramidate Coupling: The nucleoside core is coupled with a pre-synthesized, enantiopure phosphoramidoyl chloridate moiety.[3] This step is crucial for introducing the prodrug component with the correct stereochemistry.

-

Final Deprotection: The final protecting groups are removed to yield Remdesivir.[3]

Conclusion

Remdesivir (GS-5734) is a testament to the power of systematic drug discovery and development. Its journey from a candidate for Ebola to a key therapeutic for COVID-19 highlights the importance of broad-spectrum antiviral research. The intricate chemical synthesis, the targeted mechanism of action as an RdRp inhibitor, and its well-characterized in vitro and pharmacokinetic profiles provide a solid foundation for its clinical application and for the development of next-generation antiviral agents. This technical guide summarizes the core scientific data and methodologies that underpin our current understanding of this important therapeutic agent.

References

- 1. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 13. researchgate.net [researchgate.net]

RdRP-IN-6: A Technical Overview of a Novel Viral Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RdRP-IN-6, also identified as compound 27 in the primary literature, has emerged as a noteworthy inhibitor of viral RNA-dependent RNA polymerase (RdRp). This enzyme is a critical component of the replication machinery for many RNA viruses and represents a prime target for antiviral drug development due to its absence in host cells. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity and the experimental protocols used for its characterization.

Core Data Presentation

The primary reported activity of this compound is its inhibition of RNA-dependent RNA polymerase. The following table summarizes the available quantitative data for this compound.

| Compound ID | Target | Assay Type | Metric | Value (µM) | Source |

| This compound (compound 27) | RNA-dependent RNA polymerase (RdRp) | Enzymatic Assay | IC90 | 14.1 | [Cardoza S, et al. 2023][1] |

Note: At present, publicly available data on the half-maximal inhibitory concentration (IC50), cell-based antiviral efficacy (EC50), and cytotoxicity (CC50) for this compound are limited. The selectivity index (SI), a crucial measure of a compound's therapeutic window, cannot be calculated without EC50 and CC50 values.

Mechanism of Action

This compound is an analogue of remdesivir, a known viral RdRp inhibitor.[2] It is hypothesized that, like other nucleoside analogues, this compound acts as a competitive inhibitor of the viral RdRp. After conversion to its active triphosphate form, it is incorporated into the nascent viral RNA strand, leading to premature termination of RNA synthesis and thus inhibiting viral replication.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound and similar compounds.

RdRp Inhibition Assay (Fluorometric)

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of viral RNA-dependent RNA polymerase. A common method involves the use of a fluorescent dye that intercalates with the double-stranded RNA product.

Principle: The RdRp enzyme synthesizes a complementary RNA strand using a provided RNA template and nucleotide triphosphates (NTPs). A fluorescent dye that specifically binds to double-stranded RNA (dsRNA) is included in the reaction. The increase in fluorescence intensity is directly proportional to the amount of dsRNA produced and, therefore, to the activity of the RdRp. Inhibitors of RdRp will reduce the rate of dsRNA synthesis, resulting in a lower fluorescence signal.

Detailed Methodology:

-

Reaction Mixture Preparation: A master mix is prepared containing the reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT), a single-stranded RNA template, and all four nucleotide triphosphates (ATP, GTP, CTP, UTP).

-

Compound Addition: The test compound, this compound, is serially diluted to various concentrations and added to the wells of a microplate. A vehicle control (e.g., DMSO) is also included.

-

Enzyme Addition: The purified viral RdRp enzyme is added to the wells to initiate the reaction.

-

Incubation: The reaction plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.

-

Detection: A dsRNA-specific fluorescent dye (e.g., a commercial dye like SYBR Green II or similar) is added to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC90 value, the concentration at which 90% of RdRp activity is inhibited, is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for RdRp Inhibition Assay

Caption: Workflow for the fluorometric RdRp inhibition assay.

Cell-Based Antiviral Assay (CPE Reduction)

This assay evaluates the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).

Principle: Many viruses cause visible damage to infected cells, a phenomenon known as CPE, which ultimately leads to cell death. An effective antiviral agent will inhibit viral replication and thus reduce or eliminate CPE, allowing the host cells to remain viable. Cell viability can be quantified using various methods, such as the MTS or MTT assay, which measures the metabolic activity of living cells.

Detailed Methodology:

-

Cell Seeding: Host cells susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound. A vehicle control and a positive control (a known antiviral drug) are included.

-

Viral Infection: The cells are then infected with a known titer of the virus.

-

Incubation: The plates are incubated for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 48-72 hours).

-

Viability Assessment: A cell viability reagent (e.g., MTS or MTT) is added to each well. After a short incubation period, the absorbance is read on a plate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of CPE reduction is calculated for each compound concentration. The EC50, the concentration at which 50% of the viral CPE is inhibited, is determined from the dose-response curve.

Experimental Workflow for CPE Reduction Assay

Caption: Workflow for the cell-based CPE reduction antiviral assay.

Cytotoxicity Assay (MTT/MTS)

This assay is crucial for determining the concentration at which a compound is toxic to host cells, which is essential for calculating the selectivity index.

Principle: Similar to the viability assessment in the CPE assay, the cytotoxicity assay measures the metabolic activity of uninfected cells after exposure to the test compound. A reduction in metabolic activity is indicative of cell death or inhibition of cell proliferation.

Detailed Methodology:

-

Cell Seeding: Host cells are seeded in 96-well plates as described for the antiviral assay.

-

Compound Treatment: The cells are treated with the same serial dilutions of this compound used in the antiviral assay. A vehicle control is included.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: A cell viability reagent (e.g., MTT or MTS) is added to each well, and after incubation, the absorbance is measured.

-

Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the vehicle control. The CC50, the concentration at which 50% of the cells are non-viable, is determined from the dose-response curve.

Signaling Pathway Visualization

As this compound is a direct-acting antiviral targeting the viral polymerase, its primary mechanism of action does not directly involve host cell signaling pathways. The logical relationship of its proposed mechanism is depicted below.

Proposed Mechanism of Action for this compound

Caption: Proposed mechanism of this compound as a viral polymerase inhibitor.

Conclusion

This compound demonstrates direct inhibitory activity against viral RNA-dependent RNA polymerase. The provided data and protocols offer a foundational understanding for researchers interested in this compound. Further studies are warranted to determine its full antiviral spectrum, in-cell efficacy, and cytotoxicity profile to fully assess its potential as a therapeutic agent.

References

In-Silico Modeling of Inhibitor Binding to RNA-Dependent RNA Polymerase (RdRp): A Technical Guide

This technical guide provides a comprehensive overview of the in-silico methodologies utilized to model the binding of inhibitors to RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data presentation, and visual workflows to facilitate a deeper understanding of this critical area of antiviral research.

Note: While this guide outlines the established computational methods for studying RdRp-inhibitor interactions, a specific inhibitor designated "RdRP-IN-6" was not identified in the available scientific literature. The principles, protocols, and data presented herein are based on studies of other known RdRp inhibitors and serve as a comprehensive framework for investigating novel or proprietary compounds.

Introduction to RdRp as a Therapeutic Target

RNA-dependent RNA polymerase (RdRp) is a key enzyme in the life cycle of many RNA viruses, responsible for replicating the viral RNA genome.[1][2][3] Its essential and highly conserved nature makes it an attractive target for the development of broad-spectrum antiviral drugs.[4][5][6] In-silico modeling plays a pivotal role in the discovery and design of RdRp inhibitors by providing insights into binding mechanisms, predicting binding affinities, and enabling the screening of large compound libraries.[1][7][8]

Core In-Silico Methodologies

The computational investigation of RdRp-inhibitor binding typically involves a multi-step workflow, starting from initial screening to detailed dynamic simulations.

Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] It is widely used to predict the binding mode and affinity of small molecules to the RdRp active site.

Molecular Dynamics (MD) Simulations

MD simulations are used to analyze the physical movements of atoms and molecules in the system over time.[5][9] This technique provides a detailed view of the conformational changes in both the RdRp protein and the bound inhibitor, offering insights into the stability of the complex and the key interactions that mediate binding.[10]

Binding Free Energy Calculations

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of protein-ligand complexes.[1][4] These calculations provide a more accurate estimation of binding affinity compared to docking scores alone.

Quantitative Data on RdRp-Inhibitor Binding

The following tables summarize quantitative data from various in-silico studies on the binding of different inhibitors to SARS-CoV-2 RdRp.

| Compound | Docking Score (kcal/mol) | Software/Method | PDB ID | Reference |

| Dihydroergotamine | - | AutoDock Vina | 6M71 | [8] |

| Sofosbuvir | - | AutoDock Vina | 6M71 | [8] |

| Nilotinib | - | AutoDock Vina | 6M71 | [8] |

| Tipranavir | - | AutoDock Vina | 6M71 | [8] |

| Darunavir | - | AutoDock Vina | 6M71 | [8] |

| Remdesivir | -7.6 | AutoDock Vina | 6M71 | [8] |

| Suramin | -7.83 | - | - | [1] |

| Ornipressin | -10.37 | Glide/SP | 6M71 | [11] |

| Lypressin | - | Glide/SP | 6M71 | [11] |

| Examorelin | - | Glide/SP | 6M71 | [11] |

| Polymyxin B1 | - | Glide/SP | 6M71 | [11] |

| Compound | Binding Free Energy (ΔGbinding, kcal/mol) | Method | Reference |

| SaikosaponinB2 | -42.43 | MM/GBSA | [4] |

| Suramin | -80.83 | MM/GBSA | [1] |

| Compound 1 | -57.498 | MM/GBSA | [3] |

| Compound 2 | -45.776 | MM/GBSA | [3] |

| Compound 3 | -46.248 | MM/GBSA | [3] |

| Compound 4 | -35.67 | MM/GBSA | [3] |

| Compound 5 | -25.15 | MM/GBSA | [3] |

| Compound 6 | -24.90 | MM/GBSA | [3] |

Detailed Experimental Protocols

Protein and Ligand Preparation

-

Protein Structure Retrieval: The 3D structure of RdRp is obtained from the Protein Data Bank (PDB). Commonly used structures for SARS-CoV-2 RdRp include PDB IDs 6M71 and 7BTF.[8][11][12]

-

Protein Preparation: The retrieved protein structure is prepared by removing water molecules and ligands, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation: The 3D structures of potential inhibitors are obtained from databases like DrugBank or ZINC.[8][13] Ligands are prepared by generating their 3D conformations and assigning appropriate charges.

Molecular Docking Protocol (Example using AutoDock Vina)

-

Grid Box Generation: A grid box is defined around the active site of the RdRp to encompass the binding pocket.

-

Docking Execution: AutoDock Vina is used to perform the docking calculations, which involves exploring different conformations and orientations of the ligand within the grid box.[8]

-

Pose Selection and Analysis: The resulting docking poses are ranked based on their docking scores. The best-scoring poses are visually inspected to analyze the interactions between the ligand and the key residues in the RdRp active site.

Molecular Dynamics Simulation Protocol (Example using GROMACS)

-

System Setup: The protein-ligand complex from docking is placed in a simulation box with a chosen water model. Ions are added to neutralize the system.

-

Energy Minimization: The system is subjected to energy minimization to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure and temperature (NPT ensemble) to ensure stability.

-

Production Run: A production MD simulation is run for a specified time (e.g., 50 ns) to generate trajectories of the system's dynamics.[10]

-

Trajectory Analysis: The trajectories are analyzed to study the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to assess the stability and binding mode of the ligand.

Mechanism of RdRp Inhibition

RdRp inhibitors can be broadly classified into two categories based on their mechanism of action.

Nucleoside analogs mimic natural nucleotides and are incorporated into the growing viral RNA chain, leading to premature termination of replication.[6] Non-nucleoside inhibitors bind to allosteric sites on the RdRp enzyme, inducing conformational changes that inhibit its catalytic activity.[6]

Conclusion

In-silico modeling is an indispensable tool in the quest for novel and effective RdRp inhibitors. The methodologies outlined in this guide, from high-throughput virtual screening to detailed molecular dynamics simulations, provide a robust framework for identifying and optimizing lead compounds against viral diseases. While specific data for "this compound" remains elusive, the presented protocols and data for other inhibitors offer a clear roadmap for the computational evaluation of any new potential RdRp-targeting therapeutic. The continued application and refinement of these in-silico techniques will undoubtedly accelerate the development of next-generation antiviral agents.

References

- 1. In silico identification of promising inhibitor against RNA-dependent RNA polymerase target of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA-dependent RNA polymerase - Wikipedia [en.wikipedia.org]

- 3. Identification of RdRp inhibitors against SARS-CoV-2 through E-pharmacophore-based virtual screening, molecular docking and MD simulations approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovering Potential RNA Dependent RNA Polymerase Inhibitors as Prospective Drugs Against COVID-19: An in silico Approach [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. What are RdRp inhibitors and how do they work? [synapse.patsnap.com]

- 7. In silico investigation to identify potential small molecule inhibitors of the RNA-dependent RNA polymerase (RdRp) nidovirus RdRp-associated nucleotidyltransferase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.psu.edu [pure.psu.edu]

- 10. In silico structural elucidation of the rabies RNA-dependent RNA polymerase (RdRp) toward the identification of potential rabies virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SARS-CoV-2 RNA Dependent RNA polymerase (RdRp) – A drug repurposing study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Structural Biology of RdRP-IN-6 and the Viral RdRp Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The viral RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in viral replication and its conservation across many pathogenic RNA viruses. This technical guide provides an in-depth overview of the structural biology of the viral RdRp complex and its interaction with inhibitors, with a specific focus on the recently identified compound, RdRP-IN-6. This document details the structural architecture of viral RdRps, the mechanism of action of RdRp inhibitors, and presents available quantitative data for this compound. Furthermore, it outlines key experimental protocols for the characterization of RdRp-inhibitor complexes, including protein expression and purification, biochemical activity assays, and structural determination methods. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular processes.

Introduction to Viral RNA-Dependent RNA Polymerase (RdRp)

Viral RNA-dependent RNA polymerases are the core enzymes responsible for the replication and transcription of the genomes of RNA viruses.[1][2] The general structure of the RdRp catalytic subunit resembles a cupped right hand, consisting of three primary domains: fingers, palm, and thumb.[1]

-

Fingers Domain: This domain is involved in positioning the template RNA strand and incoming nucleoside triphosphates (NTPs) for catalysis.

-

Palm Domain: The most structurally conserved region of the RdRp, the palm domain, contains the catalytic active site. It features several conserved motifs (A-E) that are critical for catalysis, including aspartic acid residues that coordinate essential divalent metal ions (typically Mg²⁺ or Mn²⁺).[2]

-

Thumb Domain: This domain is thought to stabilize the elongating RNA duplex and plays a role in the translocation of the enzyme along the template.

The RdRp often functions as part of a larger replication and transcription complex (RTC), which can include other viral non-structural proteins (nsps) that act as co-factors, enhancing the processivity and fidelity of the polymerase.[3] For instance, in SARS-CoV-2, the RdRp catalytic subunit, nsp12, forms a complex with nsp7 and nsp8 co-factors for full activity.[3]

This compound: A Novel RdRp Inhibitor

This compound is a novel inhibitor of viral RNA-dependent RNA polymerase. It was identified as a synthetic intermediate in the development of remdesivir analogues.[4][5] The design of these analogues focuses on modifying the C-1' position of the ribose moiety, a site known to be crucial for the interaction with the RdRp active site.[4]

Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated in the public domain, its origin as a remdesivir analogue suggests it likely functions as a nucleoside analogue inhibitor. These inhibitors typically act by one of two primary mechanisms:

-

Chain Termination: After being metabolized into their active triphosphate form, these molecules are incorporated into the nascent viral RNA strand by the RdRp. Due to modifications on the ribose sugar, they prevent the addition of the next nucleotide, thus terminating RNA synthesis.[6]

-

Lethal Mutagenesis: Some nucleoside analogues are incorporated into the viral RNA but do not cause immediate chain termination. Instead, their ambiguous base-pairing properties lead to an accumulation of mutations in the viral genome during subsequent rounds of replication, ultimately resulting in a non-viable viral population.

The parent compound, remdesivir, is known to cause delayed chain termination. It is plausible that this compound functions through a similar mechanism.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Compound | Target | Assay Type | Value (IC90) | Reference |

| This compound | Viral RdRp | Viral Replication Assay | 14.1 µM | Cardoza S, et al. (2023) |

Table 1: Inhibitory Potency of this compound.

Experimental Protocols for Studying RdRp-Inhibitor Complexes

This section provides an overview of the key experimental methodologies used to characterize the interaction between viral RdRps and inhibitors like this compound.

Expression and Purification of the RdRp Complex

The production of a stable and active RdRp complex is a prerequisite for in vitro biochemical and structural studies. For many viral RdRps, such as that of SARS-CoV-2, the catalytic subunit (nsp12) is co-expressed with its co-factors (nsp7 and nsp8) to ensure proper folding and activity.[3][7][8][9]

Protocol Outline: Recombinant SARS-CoV-2 RdRp Expression and Purification

-

Gene Cloning and Expression Vector Construction: The genes for the RdRp subunits (e.g., SARS-CoV-2 nsp12, nsp7, and nsp8) are cloned into an appropriate expression vector. Often, a polycistronic vector is used to co-express all subunits from a single plasmid in E. coli.[3] Affinity tags (e.g., His-tag) are commonly added to one of the subunits to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable bacterial strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined duration.

-

Cell Lysis and Clarification: The bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors. The cell lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the RdRp complex is eluted using a high concentration of imidazole or by cleavage of the affinity tag with a specific protease (e.g., TEV protease).

-

Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate the RdRp complex from any remaining contaminants and aggregates. This step also serves to exchange the protein into a final storage buffer.

-

Quality Control: The purity and integrity of the final protein preparation are assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein quantification assay.

In Vitro RdRp Activity Assay

To determine the inhibitory potential of compounds like this compound, an in vitro enzymatic assay is essential. A common method is the primer extension assay, which measures the ability of the RdRp to extend a labeled RNA primer annealed to a template RNA.[10]

Protocol Outline: Primer Extension-Based RdRp Activity Assay

-

Preparation of the RNA Substrate: A short fluorescently labeled RNA primer is annealed to a longer, unlabeled template RNA to create a primer-template duplex.

-

Reaction Setup: The purified RdRp complex is incubated with the primer-template RNA in a reaction buffer containing NTPs (ATP, GTP, CTP, UTP) and the necessary co-factors (e.g., MgCl₂). The inhibitor (e.g., this compound) is added at various concentrations.

-

Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for RNA synthesis.

-

Reaction Quenching: The reaction is stopped by the addition of a quenching buffer containing a chelating agent (e.g., EDTA) and a denaturing agent.

-

Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled RNA is visualized using a gel imager.

-

Data Analysis: The intensity of the bands corresponding to the extended primer is quantified. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Structural Determination of the RdRp-Inhibitor Complex

Determining the high-resolution structure of an inhibitor bound to the RdRp provides invaluable insights into the mechanism of inhibition and facilitates structure-based drug design. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the primary techniques used for this purpose.

Protocol Outline: Cryo-Electron Microscopy (Cryo-EM)

-

Complex Formation: The purified RdRp complex is incubated with the inhibitor and a suitable RNA scaffold (primer-template duplex) to form a stable ternary complex.

-

Grid Preparation: A small volume of the complex solution is applied to a cryo-EM grid. The grid is then blotted to remove excess liquid and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected.

-

Image Processing: The micrographs are processed to correct for motion and to pick individual particle images. These particles are then classified into different 2D views and used to reconstruct a 3D density map of the complex.

-

Model Building and Refinement: An atomic model of the RdRp-inhibitor complex is built into the 3D density map and refined to achieve the best possible fit.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key conceptual frameworks in the study of viral RdRp and its inhibitors.

Caption: Inhibition of the viral replication cycle by this compound.

Caption: Proposed mechanism of action for this compound.

Experimental Workflows

The following diagrams outline the general workflows for key experimental procedures.

Caption: General experimental workflow for cryo-EM structural analysis.

Caption: Workflow for in vitro RdRp primer extension assay.

Conclusion

The viral RdRp remains a critical and highly viable target for the development of broad-spectrum antiviral therapeutics. The identification of new inhibitors such as this compound underscores the continued potential of targeting this enzyme. While the publicly available data on this compound is currently limited, its classification as a remdesivir analogue provides a strong rationale for its mechanism of action. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the further characterization of this compound and other novel RdRp inhibitors. Future structural and detailed biochemical studies will be essential to fully elucidate the inhibitory mechanism of this compound and to guide the development of next-generation antiviral agents.

References

- 1. RNA Dependent RNA Polymerases: Insights from Structure, Function and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA-dependent RNA polymerase - Wikipedia [en.wikipedia.org]

- 3. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 7. Expression and purification of tag-free SARS-CoV-2 RNA-dependent RNA polymerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized Recombinant Expression and Purification of the SARS-CoV-2 Polymerase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli. - Research - Institut Pasteur [research.pasteur.fr]

- 10. biorxiv.org [biorxiv.org]

Early-Stage Research on the Antiviral Activity of RdRP-IN-6: A Technical Overview

Introduction

This technical guide provides an in-depth overview of the early-stage research concerning the antiviral activity of RdRP-IN-6, a compound identified as a potential inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel antiviral agents. This compound, also referred to as compound 27, has been investigated in the context of remdesivir analogues, suggesting its potential activity against coronaviruses such as SARS-CoV-2. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of key processes and workflows.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against RNA-dependent RNA polymerase. As a synthetic intermediate in the development of remdesivir analogues, its antiviral properties have been initially characterized biochemically.

| Compound Name | Alternate Name | Assay Type | Target | Reported Value | Source |

| This compound | Compound 27 | RdRp Inhibition | RNA-dependent RNA polymerase | IC90: 14.1 μM | Cardoza S, et al. (2023) |

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are not publicly available. The following are representative, detailed methodologies for key experiments typically employed in the early-stage research of RdRp inhibitors, based on established scientific literature.

Biochemical RdRp Inhibition Assay (Representative Protocol)

This protocol describes a common method to assess the in vitro inhibitory activity of a compound against a viral RNA-dependent RNA polymerase, such as that from SARS-CoV-2.

Objective: To determine the concentration-dependent inhibition of viral RdRp by a test compound.

Materials:

-

Recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

-

RNA template (e.g., a synthetic single-stranded RNA oligonucleotide)

-

Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]GTP or a fluorescent analog)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Test compound (this compound) dissolved in DMSO

-

RNase inhibitor

-

Stop buffer (e.g., 50 mM EDTA)

-

Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader (for fluorescent assays)

Procedure:

-

Prepare a reaction master mix containing the assay buffer, RNA template, unlabeled NTPs, and the labeled NTP.

-

Serially dilute the test compound (this compound) in DMSO to create a range of concentrations. A vehicle control (DMSO only) should be included.

-

In a microplate, add a small volume of the diluted test compound or vehicle control to each well.

-

Add the recombinant RdRp enzyme to the wells containing the test compound and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the polymerase reaction by adding the reaction master mix to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 60-120 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Transfer the reaction products onto a filter membrane that captures the newly synthesized RNA.

-

Wash the membrane to remove unincorporated labeled NTPs.

-

Quantify the amount of incorporated label using a scintillation counter or fluorescence plate reader.

-

Plot the percentage of RdRp inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 or IC90 value.

Cell-Based Antiviral Activity Assay (Representative Protocol)

This protocol outlines a general method for evaluating the antiviral efficacy of a compound in a relevant cell line infected with the target virus.

Objective: To determine the effective concentration of a test compound that inhibits viral replication in a cellular context.

Materials:

-

A susceptible cell line (e.g., Calu-3 or Vero E6 for SARS-CoV-2)

-

Complete cell culture medium

-

Target virus stock with a known titer

-

Test compound (this compound) dissolved in DMSO

-

Control compounds (e.g., remdesivir as a positive control, DMSO as a negative control)

-

Reagents for quantifying viral replication (e.g., RT-qPCR reagents for viral RNA, antibodies for viral protein detection, or a reporter virus system)

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

-

Seed the chosen cell line into 96-well plates and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound and control compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compounds.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

After incubation, quantify the extent of viral replication. This can be done by:

-

RT-qPCR: Extracting total RNA from the cell supernatant or cell lysate and quantifying viral RNA levels.

-

Immunofluorescence: Fixing the cells, staining for a viral antigen, and imaging to count infected cells.

-

Plaque Assay: Titrating the amount of infectious virus in the supernatant.

-

-

In a parallel plate without virus infection, assess the cytotoxicity of the compound by measuring cell viability.

-

Calculate the percentage of viral inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration to determine the EC50 value.

-

Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

-

Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a nucleoside analog inhibitor like a remdesivir analogue, which is relevant to this compound.

Experimental Workflow for Antiviral Screening

The diagram below outlines a typical workflow for the screening and validation of a potential antiviral compound targeting RdRp.

Preliminary Cytotoxicity and Inhibitory Profile of Novel SARS-CoV-2 RdRp Inhibitors

This technical guide provides an in-depth overview of the preliminary preclinical data on a series of novel isoxazoline-carbocyclic monophosphate nucleotides, specifically compounds 4a and 4b , designed as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The data presented herein is based on initial in vitro studies to assess their cytotoxic and inhibitory potential.

Quantitative Data Summary

The inhibitory activity and cytotoxicity of the synthesized compounds were evaluated to determine their potential as antiviral agents. The 50% inhibitory concentration (IC50) against SARS-CoV-2 RdRp and the 50% cytotoxic concentration (CC50) in two human cell lines, HEp-2 (laryngeal carcinoma) and HepG2 (liver carcinoma), were determined. The results are summarized in the table below.

| Compound | Target | Assay | Value (µM) | Cell Line |

| 4a | SARS-CoV-2 RdRp | Inhibition Assay | 43.83 ± 1.07 | - |

| 4b | SARS-CoV-2 RdRp | Inhibition Assay | 29.31 ± 1.05 | - |

| 4a | Cell Viability | Trypan Blue Assay | 46.79 ± 1.18 | HEp-2 |

| 4b | Cell Viability | Trypan Blue Assay | 22.36 ± 1.04 | HEp-2 |

| 4a | Cell Viability | Trypan Blue Assay | 79.67 ± 1.10 | HepG2 |

| 4b | Cell Viability | Trypan Blue Assay | 22.85 ± 1.19 | HepG2 |

| 4a | Metabolic Activity | MTS Assay | 30.96 ± 1.2 | HEp-2 |

| 4b | Metabolic Activity | MTS Assay | 23.64 ± 1.3 | HEp-2 |

| 4a | Metabolic Activity | MTS Assay | 28.14 ± 1.3 | HepG2 |

| 4b | Metabolic Activity | MTS Assay | 32.37 ± 1.4 | HepG2 |

Data sourced from "Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides"[1][2].

Compound 4b demonstrated greater potency in inhibiting RdRp activity and exhibited higher cytotoxicity at lower concentrations compared to compound 4a across both cell lines tested[2].

Experimental Protocols

The preliminary assessment of the isoxazoline-carbocyclic monophosphate nucleotides involved both cytotoxicity and enzyme inhibition assays.

1. Cytotoxicity Assays

Two primary methods were employed to evaluate the cytotoxicity of compounds 4a and 4b on HEp-2 and HepG2 epithelial cells.

-

Cell Viability Assay (Trypan Blue Exclusion):

-

Cell Culture: HEp-2 and HepG2 cells were cultured in appropriate media.

-

Treatment: Cells were treated with the compounds at concentrations ranging from 0.1 µM to 100 µM.

-

Incubation: The treated cells were incubated for a specified period.

-

Staining: Post-incubation, cells were stained with trypan blue.

-

Analysis: The percentage of viable (unstained) versus non-viable (blue) cells was determined using a hemocytometer to calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability[2].

-

-

Cell Metabolic Activity Assay (MTS Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The assay utilizes the tetrazolium salt MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], which is reduced by metabolically active cells to a formazan product.

-

Procedure:

-

Cells were seeded in 96-well plates and treated with compound concentrations ranging from 1 µM to 500 µM[2].

-

After the incubation period, the MTS reagent was added to each well.

-

The plates were incubated further to allow for the conversion of MTS to formazan.

-

The absorbance of the formazan product was measured using a plate reader at a specific wavelength.

-

The CC50 value, representing the concentration at which a 50% inhibition of metabolic activity occurs, was then calculated[2].

-

-

2. SARS-CoV-2 RdRp Inhibition Assay

The inhibitory potential of the compounds against the viral RdRp was assessed to determine their mechanism of action.

-

Assay Principle: The assay measures the ability of the compounds to inhibit the RNA synthesis activity of the SARS-CoV-2 RdRp enzyme complex.

-

Procedure:

-

The RdRp enzyme complex was incubated with a reaction mixture containing the RNA template and primers.

-

The synthesized compounds (4a and 4b ) were added to the reaction at concentrations ranging from 0.01 µM to 10 µM[2].

-

The RNA synthesis reaction was initiated by the addition of nucleotides.

-

The level of RNA synthesis was quantified, and the concentration of the compound required to reduce RdRp activity by 50% (IC50) was determined[1][2].

-

-

Visualizations

Experimental Workflow for Cytotoxicity and Inhibition Screening

Proposed Mechanism of Action of RdRp Inhibitors

References

Investigating the Novelty of the Tegobuvir Chemical Scaffold: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the Tegobuvir (formerly GS-9190) chemical scaffold, a novel non-nucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). This document is intended for researchers, scientists, and drug development professionals interested in the discovery, mechanism of action, and experimental evaluation of this class of antiviral compounds.

Introduction to the Tegobuvir Scaffold

Tegobuvir is a potent and selective inhibitor of HCV replication, belonging to the imidazopyridine class of compounds.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Tegobuvir is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the viral polymerase.[2][3] Its unique mechanism of action and high potency against specific HCV genotypes have made it a subject of significant interest in antiviral research.

The novelty of the Tegobuvir scaffold lies in its distinct mechanism of inhibition. It targets the NS5B polymerase, a key enzyme in the HCV replication cycle.[4][5] Specifically, it binds to a pocket in the thumb subdomain of the polymerase, distant from the catalytic active site.[2][3][6] This interaction is thought to induce a conformational change that ultimately hinders the polymerase's function.[3]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency of Tegobuvir has been evaluated in cell-based HCV replicon assays. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are summarized below. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

| Parameter | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2a | Cytotoxicity (Huh-7 cells) | Reference |

| EC50 | 19.8 nM | 1.5 nM | >100 nM | - | [7] |

| CC50 | - | - | - | >20 µM | [8] |

| Selectivity Index (SI) | >1010 | >13333 | <200 | - | Calculated |

Mechanism of Action

Tegobuvir's mechanism of action is multifaceted and distinct from other non-nucleoside inhibitors. While it targets the NS5B polymerase, it does not inhibit its enzymatic activity in traditional biochemical assays.[9] Instead, it requires intracellular metabolic activation to exert its antiviral effect.[9]

The proposed mechanism involves a CYP-mediated activation of Tegobuvir, followed by conjugation with glutathione. This activated metabolite then forms a covalent bond with the NS5B polymerase, leading to its inhibition.[9] Resistance to Tegobuvir has been mapped to mutations in the thumb subdomain of NS5B, specifically at residues C316, C445, Y448, and Y452.[2][4]

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay is a cell-based method to quantify the inhibition of HCV RNA replication.[10][11]

Methodology:

-

Cell Culture: Maintain Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene in DMEM supplemented with 10% FBS and G418 (selection agent).

-

Assay Preparation: Seed the replicon cells in 96-well or 384-well plates in media without G418.

-

Compound Treatment: Prepare serial dilutions of Tegobuvir in DMSO and add to the cells. Include appropriate controls (DMSO vehicle for 0% inhibition and a known potent inhibitor for 100% inhibition).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Cytotoxicity Assay (Optional but Recommended): In parallel, assess cell viability using a method like the MTS assay to determine the CC50.

-

Data Analysis: Calculate the percent inhibition of replication for each compound concentration relative to controls. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

In Vitro RdRp Assay (Radioactive Filter Binding)

This biochemical assay measures the direct effect of an inhibitor on the enzymatic activity of purified HCV NS5B polymerase.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris buffer, MgCl2, DTT, NaCl, a template/primer (e.g., poly(A)/oligo(dT)), and a mixture of ATP, CTP, and GTP.

-

Compound Addition: Add the test compound (Tegobuvir) at various concentrations.

-

Enzyme and Substrate Addition: Add purified recombinant HCV NS5B polymerase and the radiolabeled nucleotide (e.g., [α-33P]UTP).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stopping the Reaction: Terminate the reaction by adding EDTA.

-

Filter Binding: Transfer the reaction mixture to a filter plate (e.g., DE81) and wash to remove unincorporated nucleotides.

-

Scintillation Counting: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of polymerase activity for each compound concentration and determine the IC50 value.

Chemical Synthesis Outline

The Tegobuvir scaffold is based on a substituted imidazopyridine core. The general synthesis involves the condensation of a diaminopyridine derivative with an appropriate aldehyde under oxidative conditions to form the imidazole ring. Subsequent modifications, such as Suzuki cross-coupling reactions, can be employed to introduce the various substituents on the heterocyclic scaffold.[12]

Conclusion

The Tegobuvir chemical scaffold represents a significant advancement in the development of non-nucleoside inhibitors of HCV RdRp. Its novel mechanism of action, requiring intracellular metabolic activation for covalent modification of the NS5B polymerase, distinguishes it from other NNIs. The potent, genotype-specific antiviral activity highlights the potential for developing highly targeted antiviral therapies. The experimental protocols detailed in this guide provide a framework for the evaluation of this and other novel antiviral scaffolds. Further investigation into the structure-activity relationships of the imidazopyridine core could lead to the discovery of next-generation RdRp inhibitors with improved potency and broader genotypic coverage.

References

- 1. Substituted imidazopyridines as potent inhibitors of HCV replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic characterization of GS-9190 (Tegobuvir), a novel nonnucleoside inhibitor of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Characterization of GS-9190 (Tegobuvir), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCV RNA Replication Inhibitor Tegobuvir - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. The HCV non-nucleoside inhibitor Tegobuvir utilizes a novel mechanism of action to inhibit NS5B polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 12. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

RdRP-IN-6 potential as a broad-spectrum antiviral

An In-depth Technical Guide on the Core Antiviral Potential of RdRP-IN-6 (a representative non-nucleoside RdRp inhibitor, MDL-001)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of novel and re-emerging RNA viruses poses a continuous threat to global health, necessitating the development of broad-spectrum antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp) is a prime target for such interventions due to its essential role in viral replication and its high degree of conservation across different viral families. This document provides a comprehensive technical overview of the preclinical data and therapeutic potential of a novel, orally bioavailable, non-nucleoside RdRp inhibitor, MDL-001. Due to the lack of public information on "this compound," this guide will use the extensively documented MDL-001 as a representative compound to illustrate the potential of this class of inhibitors. MDL-001 targets a conserved allosteric site on the RdRp, the Thumb-1 pocket, leading to potent and broad-spectrum antiviral activity.

Introduction: The Rationale for Targeting Viral RdRp

RNA viruses are responsible for a wide range of human diseases, from the common cold to severe illnesses like influenza, hepatitis C, and COVID-19. A key enzyme in the life cycle of these viruses is the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral RNA genome. As this enzyme is absent in humans, it represents an ideal target for selective antiviral therapy with a potentially high therapeutic index.

There are two main classes of RdRp inhibitors:

-

Nucleoside/Nucleotide Analogs (NAs): These compounds mimic natural nucleosides and are incorporated into the growing viral RNA chain, causing premature termination or lethal mutagenesis.

-

Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the RdRp, inducing conformational changes that inhibit the enzyme's function without directly competing with natural substrates. NNIs often exhibit high specificity and a lower potential for off-target effects.

MDL-001 falls into the category of non-nucleoside inhibitors, offering a promising approach to broad-spectrum antiviral drug development.

MDL-001: A Novel Broad-Spectrum Antiviral

MDL-001 is a potent, orally available small molecule that has demonstrated significant antiviral activity against a wide range of RNA viruses. Its discovery was accelerated through the use of an artificial intelligence (AI) and machine learning (ML) platform, which identified it as an inhibitor of the viral RdRp.

Mechanism of Action: Allosteric Inhibition of the RdRp Thumb-1 Pocket

MDL-001 exerts its antiviral effect by binding to a highly conserved allosteric site on the RdRp known as the Thumb-1 pocket. This binding event induces a conformational change in the enzyme, thereby disrupting its catalytic activity and inhibiting viral RNA synthesis. This mechanism has been validated through resistance studies, where mutations in the Thumb-1 pocket of the Hepatitis C Virus (HCV) NS5B polymerase conferred resistance to MDL-001.

Figure 1: Mechanism of Action of MDL-001.

Quantitative Data Presentation

The broad-spectrum antiviral activity of MDL-001 has been demonstrated through extensive in vitro studies. The following tables summarize the half-maximal effective concentration (EC50) values against a panel of RNA viruses.

Table 1: In Vitro Antiviral Activity of MDL-001 against Coronaviruses

| Virus | Strain/Variant | EC50 (µM) |

| SARS-CoV-2 | Wuhan (WA1) | 0.52 - 0.83 |

| SARS-CoV-2 | Alpha | 0.52 - 0.83 |

| SARS-CoV-2 | Beta | 0.52 - 0.83 |

| SARS-CoV-2 | Delta | 0.52 - 0.83 |

| SARS-CoV-2 | Omicron | 0.52 - 0.83 |

| SARS-CoV-2 | Mouse-Adapted (MA) | 0.52 - 0.83 |

| Alphacoronavirus | <1.0 | |

| Betacoronavirus | <1.0 |

Table 2: In Vitro Antiviral Activity of MDL-001 against Other RNA Viruses

| Virus Family | Virus | EC50 (µM) |

| Flaviviridae | Hepatitis C Virus (HCV) | 3 - 8 |

| Caliciviridae | Norovirus (NoV) | 3 - 8 |

| Orthomyxoviridae | Influenza A (IAV) | 3 - 8 |

| Orthomyxoviridae | Influenza B (IAB) | 3 - 8 |

In Vivo Efficacy in a Preclinical Model of SARS-CoV-2 Infection

The in vivo antiviral activity of MDL-001 was evaluated in a mouse model of SARS-CoV-2 infection.

Table 3: Summary of In Vivo Efficacy of MDL-001 against SARS-CoV-2

| Animal Model | Virus Strain | Dosing Regimen | Key Findings |

| 129S1 mice | Mouse-Adapted SARS-CoV-2 (MA-SARS-CoV-2) | Oral, once or twice daily | - Statistically significant protection against weight loss.[3]- Significant reduction in lung viral load.[4]- Non-inferior to subcutaneous remdesivir in preventing weight loss.[3] |

These results demonstrate that oral administration of MDL-001 can effectively control SARS-CoV-2 replication and ameliorate disease symptoms in a preclinical model.[5]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the antiviral potential of MDL-001.

In Vitro Antiviral Activity Assay (Pseudovirus-Based)

A pseudovirus-based neutralization assay is a safe and effective method for determining the in vitro potency of antiviral compounds against highly pathogenic viruses in a BSL-2 laboratory setting.

Objective: To determine the half-maximal effective concentration (EC50) of MDL-001 against various RNA viruses.

Methodology:

-

Cell Culture: HEK293T cells stably expressing the human ACE2 receptor (for SARS-CoV-2) are seeded in 96-well plates.

-

Compound Dilution: MDL-001 is serially diluted to create a dose-response curve.

-

Pseudovirus Preparation: Lentiviral particles are pseudotyped with the spike protein of the target virus (e.g., SARS-CoV-2 variants) and engineered to express a reporter gene, such as luciferase.

-

Neutralization Assay: The serially diluted MDL-001 is pre-incubated with the pseudovirus before being added to the HEK293T-ACE2 cells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Data Acquisition: Luciferase activity is measured using a luminometer, which is inversely proportional to the antiviral activity of the compound.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic regression model.

In Vitro RdRp Enzymatic Assay (Primer Extension Assay)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RdRp.

Objective: To confirm the direct inhibition of viral RdRp by MDL-001.

Methodology:

-

Recombinant Protein Expression: The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is expressed and purified.

-

Reaction Mixture: The reaction contains the purified RdRp complex, a fluorescently labeled RNA template/primer, and a mixture of nucleotide triphosphates (NTPs).

-

Inhibitor Addition: MDL-001 is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NTPs and incubated at 30°C for 1 hour.

-

Product Analysis: The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Acquisition: The fluorescently labeled RNA products are visualized and quantified using a gel imager.

-

Data Analysis: The intensity of the full-length product band is measured to determine the extent of RdRp inhibition, and the IC50 value is calculated.

In Vivo Efficacy Study (SARS-CoV-2 Mouse Model)

This study evaluates the therapeutic efficacy of an antiviral compound in a living organism.

Objective: To assess the in vivo antiviral activity and tolerability of MDL-001 in a mouse model of SARS-CoV-2 infection.

Methodology:

-

Animal Model: 129S1 mice are used for this study.

-

Virus Inoculation: Mice are intranasally infected with a mouse-adapted strain of SARS-CoV-2 (MA-SARS-CoV-2).[4]

-

Compound Administration: MDL-001 is administered orally, typically once or twice daily, starting at the time of infection or shortly after. A vehicle control group and a positive control group (e.g., remdesivir) are included.

-

Monitoring: The body weight and clinical signs of the mice are monitored daily.

-

Endpoint Analysis: At a predetermined time point (e.g., 3 days post-infection), the mice are euthanized, and their lungs are harvested.

-

Viral Load Quantification: The viral titer in the lung tissue is determined by plaque assay or qRT-PCR.

-

Data Analysis: The reduction in lung viral load and the prevention of weight loss in the MDL-001-treated groups are compared to the control groups to assess efficacy.

Visualizations

Experimental Workflow for a Novel RdRp Inhibitor

Figure 2: Experimental workflow for the development of a novel RdRp inhibitor.

Conclusion

The preclinical data for MDL-001 strongly support its potential as a broad-spectrum antiviral agent. Its novel mechanism of action, targeting a conserved allosteric site on the viral RdRp, provides a promising avenue for combating a wide range of RNA viruses. The potent in vitro activity against multiple viral families, coupled with demonstrated in vivo efficacy and oral bioavailability, positions MDL-001 as a significant candidate for further clinical development. This in-depth technical guide, using MDL-001 as a representative for the potential of compounds like "this compound," highlights the viability of targeting the viral RdRp for the development of next-generation antiviral therapies to address current and future pandemic threats.

References

Methodological & Application

Application Notes and Protocols: RdRP-IN-6 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development.[1][2] Its absence in humans makes it a selective target for developing inhibitors with potentially low off-target effects.[1] RdRp inhibitors can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside inhibitors.[2] Nucleoside analogs act as chain terminators or induce lethal mutagenesis, while non-nucleoside inhibitors typically bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[2] This document provides detailed protocols for the in vitro evaluation of "RdRP-IN-6," a hypothetical inhibitor of viral RdRp, using both biochemical and cell-based assays.

Mechanism of Action of RdRp Inhibitors

Viral RNA-dependent RNA polymerase facilitates the synthesis of new viral RNA genomes and messenger RNAs from an RNA template within the host cell. This process is central to the propagation of the virus. RdRp inhibitors interfere with this essential step. For instance, nucleoside analogs, after being metabolized into their active triphosphate form by host cell kinases, are incorporated into the nascent viral RNA chain by the RdRp. This incorporation can lead to premature termination of the growing RNA strand. In contrast, non-nucleoside inhibitors bind to the RdRp enzyme at a location distinct from the active site, causing a change in the enzyme's shape that reduces its catalytic activity.[2][3]

Caption: General mechanism of RdRp inhibition.

Quantitative Data Summary

The following tables summarize hypothetical data from the evaluation of this compound.

Table 1: Biochemical Inhibition of RdRp Activity

| Compound | Target Virus RdRp | IC50 (nM) | Assay Type |

| This compound | Virus X | 75 | Primer Extension Assay |

| Control | Virus X | 5 | Primer Extension Assay |

Table 2: Cell-Based Antiviral Activity

| Compound | Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Vero E6 | Virus X | 1.2 | >100 | >83.3 |

| Control | Vero E6 | Virus X | 0.1 | >100 | >1000 |

Experimental Protocols

In Vitro RdRp Enzyme Inhibition Assay (Primer Extension)

This biochemical assay evaluates the direct inhibitory effect of this compound on the enzymatic activity of a purified viral RdRp complex.[4] A non-radioactive primer extension method is described below.

Materials and Reagents:

-

Purified recombinant viral RdRp (e.g., nsp12-nsp8-nsp7 complex for coronaviruses)[4]

-

RNA primer/template duplex

-

Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)

-

This compound and control compounds

-

Assay Buffer: 50 mM HEPES, 10 mM KCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT[5]

-

RNase inhibitor

-

EDTA (for stopping the reaction)

-

DNA/RNA-specific fluorescent dye (e.g., PicoGreen)

-

96-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, combine the purified RdRp enzyme, RNA primer/template duplex, and the test compound (or DMSO for control). Incubate at room temperature for 15 minutes to allow compound binding.

-

Initiation of Reaction: Start the reaction by adding a mix of all four NTPs.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.[5]

-

Termination: Stop the reaction by adding EDTA to chelate the metal ions necessary for polymerase activity.

-

Quantification: Add a fluorescent dye that specifically binds to the double-stranded RNA product. Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro RdRp inhibition assay.

Cell-Based Antiviral Assay

This assay determines the efficacy of this compound in inhibiting viral replication within a host cell environment.

Materials and Reagents:

-

Permissive cell line (e.g., Vero E6 cells)

-

High-titer virus stock

-

Cell culture medium and supplements

-

This compound and control compounds

-

Reagents for quantifying viral RNA (e.g., RNA extraction kit, RT-qPCR master mix, primers, and probe)

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed a 96-well plate with a suspension of Vero E6 cells and incubate overnight to allow for cell attachment.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the cells.

-

Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).[6]

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).[6]

-

Quantification of Viral Replication:

-

Harvest the cell culture supernatant.

-

Extract viral RNA from the supernatant.

-

Quantify the amount of viral RNA using a one-step RT-qPCR assay.[6]

-

-

Assessment of Cytotoxicity: In a parallel plate without virus infection, assess the viability of the cells treated with the same concentrations of the compound to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each compound concentration relative to the untreated, infected control.

-

Determine the 50% effective concentration (EC50) from the dose-response curve.

-

Calculate the Selectivity Index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.

-

Conclusion

The described protocols provide a robust framework for the preclinical in vitro evaluation of potential RdRp inhibitors like this compound. The biochemical assay confirms direct enzyme targeting, while the cell-based assay validates antiviral efficacy in a more physiologically relevant context. Together, these assays are crucial for the characterization and advancement of novel antiviral candidates.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. What are RdRp inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Testing RdRP-IN-6 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of the genomes of most RNA viruses.[1] Its essential role in the viral life cycle and the absence of a homologous protein in human cells make it a prime target for the development of antiviral therapeutics.[1][2] RdRp inhibitors can effectively block viral replication, offering a promising strategy for the treatment of various viral infections.[2] RdRP-IN-6 is a novel inhibitor of RNA-dependent RNA polymerase, identified as a synthetic intermediate in the development of remdesivir analogues.[3] This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy of this compound against viral replication, with a focus on coronaviruses like SARS-CoV-2.

Mechanism of Action of RdRp Inhibitors